molecular formula C14H25NO5 B1355411 (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate CAS No. 109801-72-1

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate

Cat. No. B1355411
M. Wt: 287.35 g/mol
InChI Key: VWRIEHSFZCLGIB-LBPRGKRZSA-N
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Description

“(S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate” is a chemical compound with the molecular formula C16H27NO61. It is also known as Boc-L-Leu-NH-CH(CO2Et)CH31.



Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of “(S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate”. However, the synthesis of similar compounds often involves the use of protecting groups like tert-butoxycarbonyl (Boc) for the amino group, and esterification of the carboxylic acid group2.



Molecular Structure Analysis

The molecular structure of “(S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate” is determined by its molecular formula, C16H27NO61. However, the specific arrangement of these atoms in space, known as the compound’s conformation, could not be found in the available resources.



Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving “(S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate”. However, compounds of this type are often used in peptide synthesis, where the Boc group can be removed under acidic conditions to reveal a free amino group3.



Physical And Chemical Properties Analysis

The molecular formula of “(S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate” is C16H27NO6, and its molecular weight is 287.35 g/mol1.


Scientific Research Applications

Enantioselective Synthesis and Catalysis

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate plays a critical role in enantioselective synthesis, a branch of organic chemistry that focuses on creating chiral molecules. It has been utilized in the synthesis of complex molecular structures, such as oxazole subunits in macrocyclic azole peptides, through Pd-catalyzed amide coupling and subsequent reactions, providing an efficient method for obtaining these compounds without racemization (Magata et al., 2017).

Chemical Reactions and Molecular Structure Analysis

This compound is involved in various chemical reactions that lead to the formation of diverse molecular structures. For example, its derivatives have been used to understand the conformational preferences of certain cyclohexanones and to study the effects of different substituents on molecular conformation (Denmark et al., 1990). Such studies contribute to a deeper understanding of molecular behavior, which is essential in fields like drug design and materials science.

Synthesis of Bioactive Compounds

In pharmaceutical research, (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate has been used as a building block for synthesizing bioactive compounds. For instance, it has been instrumental in preparing orthogonally protected amino acids for the synthesis of edeine analogs, which are significant in medicinal chemistry (Czajgucki et al., 2003).

Development of Novel Polymers and Materials

This compound has been used in the synthesis of novel monomers and polymers. The creation of branched monomers for the development of cascade polymers, where the compound contributes to the formation of structures with specific physical and chemical properties, is one example of its application in materials science (Newkome et al., 1991).

Exploration of Reaction Mechanisms

Its derivatives are also used to explore various reaction mechanisms. Studies have investigated the behavior of this compound in reactions like cycloadditions and the formation of pyrroles and other heterocycles, which are important in organic synthesis and the development of new pharmaceutical agents (Rossi et al., 2007).

Safety And Hazards

I could not find specific safety and hazard information for “(S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate”. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions of research involving “(S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate” are not clear from the available resources. However, compounds of this type are often used in the synthesis of peptides and other bioactive molecules, suggesting potential applications in medicinal chemistry and drug discovery4.


properties

IUPAC Name

ethyl (4S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRIEHSFZCLGIB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate

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